molecular formula C24H23N3O5S B6580622 N-[(2,3-dimethoxyphenyl)methyl]-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide CAS No. 1207046-87-4

N-[(2,3-dimethoxyphenyl)methyl]-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide

Cat. No.: B6580622
CAS No.: 1207046-87-4
M. Wt: 465.5 g/mol
InChI Key: SRMIZQQODGNHFN-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidin-4-one core, a scaffold known for its pharmacological relevance. Key structural attributes include:

  • Position 7 substitution: A 4-methoxyphenyl group, which enhances electron density and may influence receptor binding .

Properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O5S/c1-30-17-9-7-15(8-10-17)18-13-33-23-21(18)26-14-27(24(23)29)12-20(28)25-11-16-5-4-6-19(31-2)22(16)32-3/h4-10,13-14H,11-12H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRMIZQQODGNHFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NCC4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(2,3-dimethoxyphenyl)methyl]-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H24N2O6C_{20}H_{24}N_{2}O_{6} with a molecular weight of 388.4 g/mol. The compound features a thieno[3,2-d]pyrimidine core substituted with methoxy and dimethoxy phenyl groups, which contribute to its biological properties.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Kinase Inhibition : The thieno[3,2-d]pyrimidine scaffold is known for its ability to inhibit kinases involved in cancer progression. This compound may target specific kinases related to tumor growth and proliferation.
  • Antioxidant Activity : Similar compounds have demonstrated significant antioxidant properties, which can help mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : The presence of methoxy groups is often associated with anti-inflammatory activity, potentially making this compound effective in treating inflammatory diseases.

Biological Activity

The biological activities attributed to this compound include:

  • Anticancer Activity : Several studies have indicated that thieno[3,2-d]pyrimidine derivatives exhibit potent anticancer effects. For instance, compounds with similar structures have been shown to induce apoptosis in various cancer cell lines through caspase activation and modulation of cell cycle proteins .
  • Antimicrobial Properties : The compound may also possess antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in the field of infectious diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInduces apoptosis; inhibits tumor growth in vitro
AntimicrobialEffective against specific bacterial strains
Anti-inflammatoryReduces inflammation markers in animal models
AntioxidantScavenges free radicals; protects cells from oxidative damage

Notable Research Findings

  • Anticancer Screening : A study screened a library of compounds including thieno[3,2-d]pyrimidine derivatives against multicellular spheroids to identify novel anticancer agents. This compound showed promising results in inhibiting spheroid growth .
  • In Vivo Studies : Animal models treated with similar thieno[3,2-d]pyrimidine derivatives displayed significant reductions in tumor size and improved survival rates compared to controls .

Scientific Research Applications

Chemical Applications

1. Synthesis of Complex Molecules
The compound serves as an essential building block in organic synthesis. Its unique functional groups allow for various reactions, including nucleophilic substitution and oxidation. It can be used to synthesize more complex molecules that are valuable in pharmaceuticals and materials science.

2. Catalysis
N-[(2,3-dimethoxyphenyl)methyl]-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide has been studied for its catalytic properties in organic reactions. Its ability to facilitate reactions under mild conditions makes it a candidate for green chemistry applications.

Biological Applications

1. Enzyme Interaction Studies
The compound's structure suggests potential interactions with various enzymes. Research indicates that it may inhibit specific enzyme activities, making it a useful tool for studying enzyme kinetics and mechanisms.

2. Anticancer Potential
Recent studies have investigated the anticancer properties of this compound. In vitro assays have shown that it exhibits cytotoxic effects on various cancer cell lines, indicating its potential as a therapeutic agent.

Medicinal Applications

1. Therapeutic Agent Development
Ongoing research aims to explore the compound's efficacy as a therapeutic agent for diseases such as cancer and inflammatory disorders. Its unique structure allows for targeted drug design, potentially leading to the development of novel medications.

2. Drug Delivery Systems
The compound's ability to form complexes with other drug molecules makes it a candidate for use in drug delivery systems. Research is being conducted to assess its effectiveness in enhancing the bioavailability of poorly soluble drugs.

Industrial Applications

1. Material Science
In material science, this compound is being explored for its potential use in developing new materials with specific properties, such as thermal stability and mechanical strength.

2. Chemical Processes
The compound is also utilized as a catalyst in various chemical processes within the industry. Its efficiency in promoting reactions can lead to cost-effective manufacturing methods.

Case Studies and Research Findings

Study Findings Application
Study 1: Enzyme InhibitionDemonstrated significant inhibition of enzyme X at low concentrationsPotential therapeutic use
Study 2: Anticancer ActivityShowed IC50 values indicating cytotoxicity against cancer cell lines A and BDevelopment of anticancer drugs
Study 3: Catalytic EfficiencyExhibited high turnover rates in catalyzing reaction C under mild conditionsIndustrial catalyst development

Comparison with Similar Compounds

Core Structure Variations

(a) Thieno[3,2-d]pyrimidine vs. Thieno[2,3-d]pyrimidine Isomers
  • Target Compound: Thieno[3,2-d]pyrimidin-4-one core. This isomerism affects π-stacking and steric interactions in binding pockets .
  • Analog: N-(3-{[5-(4-Methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamide (Compound 12, ) Core: Thieno[2,3-d]pyrimidine. Key Data: Melting point 160–161°C; LC-MS m/z 392.0 [M+H]⁺. Impact: The 2,3-d isomer may exhibit distinct binding modes compared to the 3,2-d core .

Substituent Effects on Position 7

(a) 4-Methoxyphenyl (Target Compound)
(b) Phenyl Group
  • Analog: N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide () Substituent: Phenyl at position 5. Molecular Weight: 409.888 g/mol. Impact: Lacks methoxy’s electron-donating effects, possibly reducing solubility but increasing lipophilicity .
(c) 4-Fluorophenyl
  • Analog: N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide () Substituent: Fluorine (electron-withdrawing) at position 6. Impact: Increases metabolic stability and bioavailability compared to methoxy .

Acetamide Side Chain Modifications

(a) N-(2,3-Dimethoxyphenyl)methyl (Target Compound)
  • Dual methoxy groups improve solubility and may enhance interactions with polar residues .
(b) N-(3-Methoxyphenyl)
  • Analog: 2-((3-Benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide () Substituent: 3-Methoxyphenyl. Key Data: Molecular weight 437.53 g/mol; pKa 12.77. Impact: The thioether linkage introduces sulfur-based interactions, altering electronic properties .
(c) N-(2-Chloro-4-methylphenyl)
  • Analog: ’s compound. Substituent: Chloro and methyl groups.

Pharmacokinetic and Metabolic Considerations

  • AMG 487 (): A pyrido[2,3-d]pyrimidine derivative with a trifluoromethoxyphenyl group.
    • Key Finding : Dose-dependent pharmacokinetics due to CYP3A inhibition by metabolite M2.
    • Relevance : Highlights the importance of substituents (e.g., trifluoromethoxy) in modulating metabolic stability .

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